molecular formula C20H21BrN4O B2362153 4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251674-18-6

4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2362153
CAS No.: 1251674-18-6
M. Wt: 413.319
InChI Key: UXAWNMIQZJEJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H21BrN4O and its molecular weight is 413.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

  • The structure of 4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is related to a class of pyridonecarboxylic acids, which have shown significant antibacterial activities. Similar compounds have been studied for their in vitro and in vivo antibacterial properties, with certain derivatives exhibiting more activity than enoxacin, a well-known antibiotic (Egawa et al., 1984).

Chemiluminescence in High-Performance Liquid Chromatography

  • Derivatives of this compound have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, showcasing potential in analytical chemistry applications (Morita & Konishi, 2002).

Reversible Inhibitors of Gastric H+,K+-ATPase

  • Naphthyridines substituted at the 4-position, closely related to the mentioned compound, have been synthesized and evaluated for their effects on H+,K+-ATPase activity and acid formation in gastric glands. This research suggests potential therapeutic applications in treating gastric conditions (Björk et al., 1996).

Antimalarial Activity

  • Studies on N4-substituted naphthyridin-4-amines, which share a core structure with the compound , have revealed significant antimalarial activity. Certain derivatives have shown effectiveness against Plasmodium vinckei vinckei in mice, indicating potential in antimalarial drug development (Barlin & Tan, 1985).

Properties

IUPAC Name

4-(3-bromoanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O/c1-4-25(5-2)20(26)17-12-22-19-16(10-9-13(3)23-19)18(17)24-15-8-6-7-14(21)11-15/h6-12H,4-5H2,1-3H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAWNMIQZJEJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Br)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.